

Application Notes and Protocols: Dicyclohexyl Phthalate-d4 for Plasticizer Migration Studies

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Compound of Interest		
Compound Name:	Dicyclohexyl phthalate-d4	
Cat. No.:	B113682	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclohexyl phthalate (DCHP) is a plasticizer used to enhance the flexibility and durability of various polymer products, including food packaging materials, adhesives, and coatings.[1][2] However, due to its potential as an endocrine disruptor and reproductive toxicant, regulatory bodies have raised concerns about its migration from consumer products into food, beverages, and the environment.[3][4][5] Accurate quantification of DCHP migration is therefore critical for risk assessment and ensuring consumer safety.

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying trace levels of contaminants. This method utilizes a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the target analyte. **Dicyclohexyl phthalate-d4** (DCHP-d4), a deuterated analog of DCHP, is an ideal internal standard for this purpose.[6] By spiking samples with a known amount of DCHP-d4 prior to sample preparation and analysis, any loss of the native DCHP during extraction and cleanup can be accurately compensated for, leading to more reliable and robust quantification.

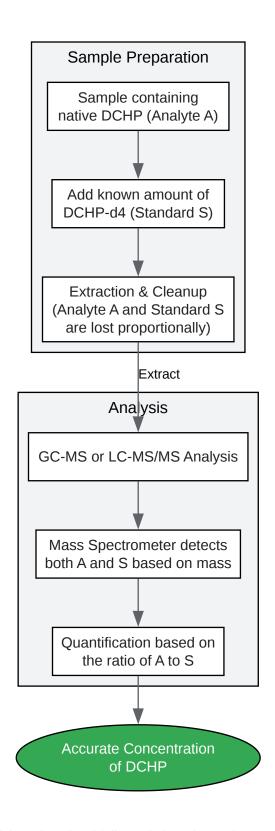
These application notes provide detailed protocols for using DCHP-d4 in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to study the migration of DCHP from plastic materials.



Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution is the addition of a known amount of an isotopically enriched standard (e.g., DCHP-d4) to a sample containing the native analyte (DCHP). The labeled standard acts as an internal benchmark throughout the analytical process. Since the labeled and unlabeled compounds exhibit nearly identical behavior during extraction, cleanup, and chromatographic separation, any analyte loss affects both compounds equally. Mass spectrometry distinguishes between the native analyte and the labeled standard based on their mass-to-charge ratio (m/z). Quantification is achieved by measuring the response ratio of the native analyte to the isotope-labeled standard.





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Caption: Principle of Isotope Dilution using DCHP-d4.



Experimental Protocols

1. General Precautions to Avoid Contamination

Phthalates are ubiquitous environmental contaminants, and rigorous measures are necessary to prevent sample contamination.[7]

- Use glassware exclusively; avoid all plastic containers, pipette tips, and vials.[7]
- Clean all glassware by rinsing with acetone and hexane before use.[7]
- Use high-purity, pesticide-grade solvents for all preparations.[7]
- Prepare a "procedural blank" (a sample with no matrix but subjected to all preparation steps)
 with each batch of samples to monitor for background contamination.
- 2. Protocol 1: DCHP Migration from Food Contact Material into Fatty Food Simulant (GC-MS Analysis)

This protocol describes the analysis of DCHP migration from a plastic sample into a fatty food simulant (e.g., olive oil) using liquid-liquid extraction (LLE) and GC-MS.

Materials and Reagents:

- Dicyclohexyl phthalate (DCHP) standard
- Dicyclohexyl phthalate-d4 (DCHP-d4) solution (e.g., 100 μg/mL in methanol)[8]
- Olive oil (as food simulant)
- n-Hexane (pesticide grade)
- Methanol (pesticide grade)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Glass centrifuge tubes (15 mL), glass syringes, and vials



Sample Preparation and Extraction:

- Cut a defined surface area of the plastic material (e.g., 1 dm²) and immerse it in a known volume of olive oil in a glass container.
- Store at a specified temperature and duration (e.g., 40°C for 10 days) to simulate usage conditions.
- After incubation, take a 1.0 g aliquot of the olive oil simulant and place it in a 15 mL glass centrifuge tube.
- Spike the sample with a known amount of DCHP-d4 internal standard solution (e.g., 10 μ L of a 10 mg/L solution).
- Add 5 mL of n-hexane to the tube.
- Vortex vigorously for 5 minutes to extract the phthalates into the hexane layer.
- Centrifuge at 4000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper n-hexane layer to a clean glass tube.
- Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Parameters:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7010B TQ GC/MS).[9]
- Column: DB-5MS (30 m x 0.25 mm x 0.25 μm) or similar non-polar column.[10]
- Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[9][10]



- Injector Temperature: 280°C.
- Injection Mode: Splitless (1 μL injection volume).[10]
- Oven Program: Initial temperature 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min, hold for 5 min.[10]
- MS Source Temperature: 250°C.[11]
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - o DCHP ions: m/z 149 (quantifier), 167, 249.
 - o DCHP-d4 ions: m/z 153 (quantifier), 171, 253.
- 3. Protocol 2: DCHP Migration into Aqueous Samples (LC-MS/MS Analysis)

This protocol is suitable for analyzing DCHP migration into aqueous matrices like water or non-fatty beverages, using Solid-Phase Extraction (SPE) for sample cleanup and concentration followed by LC-MS/MS.

Materials and Reagents:

- DCHP and DCHP-d4 standards.
- Aqueous sample (e.g., bottled water).
- SPE Cartridges (e.g., C18).
- Methanol (LC-MS grade).[12]
- Acetonitrile (LC-MS grade).[13]
- Ammonium acetate.[12]



· Ultrapure water.

Sample Preparation and SPE:

- Take a 100 mL aliquot of the aqueous sample.
- Spike the sample with the DCHP-d4 internal standard.
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Load the sample onto the SPE cartridge at a flow rate of ~5 mL/min.
- Wash the cartridge with 5 mL of water to remove interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the phthalates with 5 mL of acetonitrile.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer to an LC vial for analysis.

LC-MS/MS Instrumental Parameters:

- Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., SCIEX QTRAP 5500).[12]
- Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 μm).[12]
- Mobile Phase A: 10 mM Ammonium Acetate in Water.[12][13]
- Mobile Phase B: Methanol or Acetonitrile.[12][13]
- Flow Rate: 0.5 mL/min.[12]
- Gradient: A suitable gradient to separate DCHP from other phthalates (e.g., start with 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes).

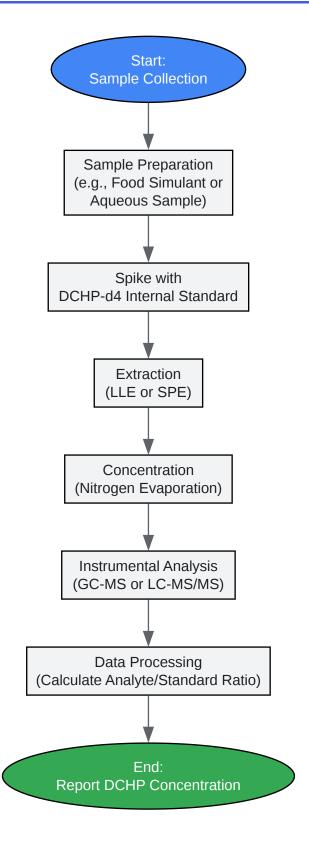






- Ionization Source: Electrospray Ionization (ESI) in positive mode.[12]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[12]
 - o DCHP Transition: e.g., Precursor ion [M+NH₄]⁺ → Product ion (m/z 149).
 - o DCHP-d4 Transition: e.g., Precursor ion [M+4+NH₄]⁺ → Product ion (m/z 153).





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Caption: General experimental workflow for migration studies.



Data Presentation

Quantitative results from migration studies should be presented clearly to allow for easy comparison.

Table 1: Migration of DCHP from Plastic Film into Food Simulants

Food Simulant	Storage Time (days)	Storage Temp (°C)	DCHP Concentration (mg/kg)[14]	Method
Olive Oil	10	40	15.2	GC-MS
Olive Oil	20	40	28.9	GC-MS
10% Ethanol	10	40	2.5	LC-MS/MS
10% Ethanol	20	40	4.8	LC-MS/MS
3% Acetic Acid	10	40	1.1	LC-MS/MS
3% Acetic Acid	20	40	2.1	LC-MS/MS

Note: Data are representative and should be determined experimentally.

Table 2: Analytical Method Performance

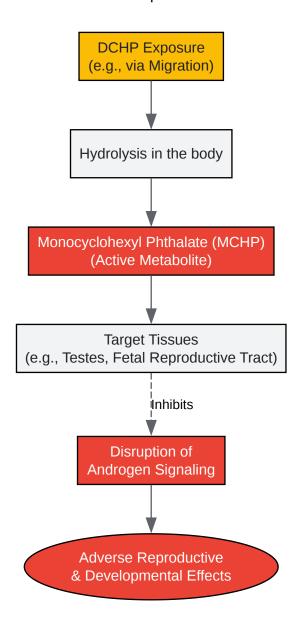
Parameter	GC-MS	LC-MS/MS
Limit of Detection (LOD)	0.022 μg/L[2]	0.2 ng/L[15]
Limit of Quantification (LOQ)	~0.07 μg/L	~0.7 ng/L
Linearity (r²)	> 0.995	> 0.996[10]
Recovery	85-110%	70-98%[15]
Precision (RSD %)	< 10%	< 5%[15]

Note: Performance metrics are typical values reported in literature and may vary by instrument and matrix.



Toxicological Significance

DCHP is classified as a reproductive toxicant and an endocrine disruptor.[4] Animal studies have demonstrated that exposure to DCHP can lead to adverse effects on the male reproductive system, including reduced testicular testosterone levels and decreased anogenital distance in male fetuses after in utero exposure.[4][16] The mechanism is believed to involve the disruption of androgen signaling pathways. The primary metabolite, monocyclohexyl phthalate (MCHP), is thought to be the active toxicant.[3] The toxicity of DCHP is likely related to its rate of hydrolysis to MCHP.[3] Therefore, monitoring human exposure to DCHP through migration from consumer products is crucial for public health.



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Caption: Simplified toxicological pathway of DCHP.

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